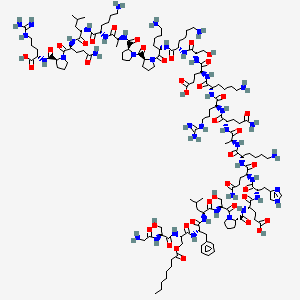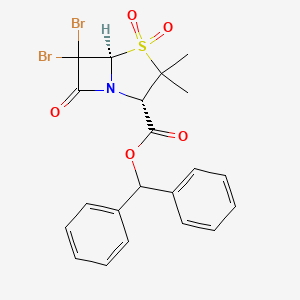
Benzhydryl 6,6-dibromopenicillinate sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl 6,6-dibromopenicillinate sulfone is a biochemical compound with the molecular formula C21H19Br2NO5S and a molecular weight of 557.252 g/mol . This compound is notable for its applications in proteomics research and its unique structural properties, which include a combination of benzhydryl and penicillinate moieties.
Vorbereitungsmethoden
The synthesis of Benzhydryl 6,6-dibromopenicillinate sulfone typically involves multiple steps, including the bromination of penicillinate derivatives and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Benzhydryl 6,6-dibromopenicillinate sulfone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
Benzhydryl 6,6-dibromopenicillinate sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzhydryl 6,6-dibromopenicillinate sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Benzhydryl 6,6-dibromopenicillinate sulfone can be compared with other benzhydryl compounds, such as:
Diphenylmethane: A simpler structure with similar aromatic properties.
Benzilic acid: Contains a benzhydryl group and is used in organic synthesis.
Eigenschaften
Molekularformel |
C21H19Br2NO5S |
|---|---|
Molekulargewicht |
557.3 g/mol |
IUPAC-Name |
benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19Br2NO5S/c1-20(2)16(24-18(26)21(22,23)19(24)30(20,27)28)17(25)29-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1 |
InChI-Schlüssel |
SHJHKUIJGZAZQV-QFBILLFUSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


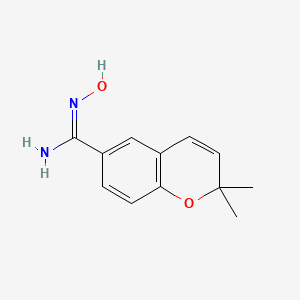
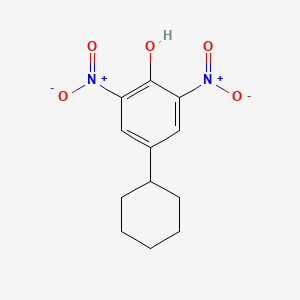

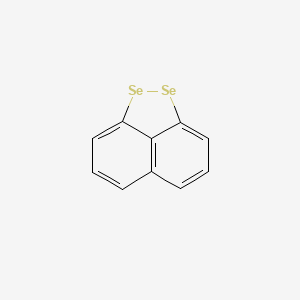
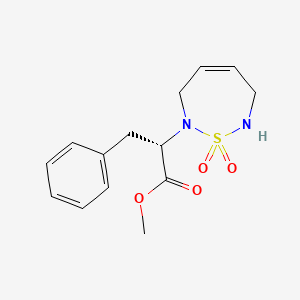
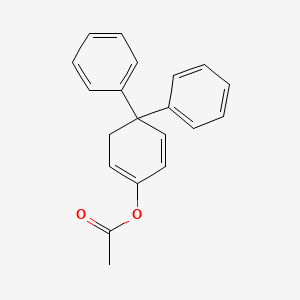
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)

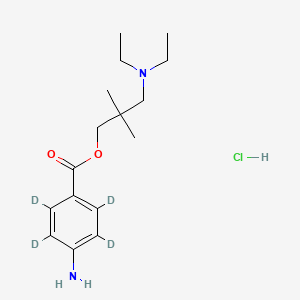
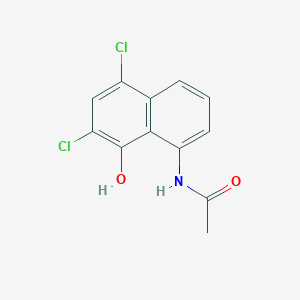


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)
